N-(5-amino-2-methylphenyl)cyclopropanecarboxamide
Description
N-(5-amino-2-methylphenyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative with a phenyl ring substituted at the 2-position with a methyl group and at the 5-position with an amino group.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-2-5-9(12)6-10(7)13-11(14)8-3-4-8/h2,5-6,8H,3-4,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPPTBHTNKEMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-methylphenyl)cyclopropanecarboxamide typically involves the reaction of 5-amino-2-methylbenzoic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-methylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : N-(5-amino-2-methylphenyl)cyclopropanecarboxamide serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its structural features allow for various modifications that can lead to new compounds with desired properties .
Biology
- Biochemical Assays : The compound is utilized in the development of biochemical assays to study enzyme activity and interaction with biological macromolecules. It can act as a substrate or inhibitor for specific enzymes, providing insights into metabolic pathways.
Medicine
- Therapeutic Potential : Ongoing research is exploring the compound's potential therapeutic applications, particularly in drug development. Its interactions with various biological targets suggest possible uses in treating diseases such as cancer and neurodegenerative disorders .
Biological Activities
Research has identified several biological activities associated with this compound:
- Anticonvulsant Activity : Preliminary studies indicate potential anticonvulsant properties, similar to other compounds in its class. This suggests its utility in developing treatments for epilepsy.
- Antitumor Potential : Investigations into its anticancer properties reveal that it may inhibit tumor growth through targeted molecular interactions, particularly affecting cell proliferation in various cancer cell lines .
- Neuroprotective Effects : Studies suggest that this compound may possess neuroprotective effects beneficial for treating neurodegenerative diseases like Alzheimer's or Parkinson's disease.
Table 1: Summary of Biological Activities
Table 2: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 0.88 | Cyclin-dependent kinase inhibition |
| PC3 (Prostate) | 1.20 | Induction of apoptosis |
| A549 (Lung) | 0.75 | Cell cycle arrest in G1 phase |
Mechanism of Action
The mechanism of action of N-(5-amino-2-methylphenyl)cyclopropanecarboxamide involves its interaction with specific proteins and enzymes. The compound binds to the active sites of these proteins, altering their function and activity. This interaction can affect various biochemical pathways, making it a useful tool in studying protein functions and interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituent groups, aromatic ring modifications, and biological activities. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Cyclopropanecarboxamide Derivatives
*Inferred from structural analogs.
Key Findings:
Substituent Effects on Bioactivity: The thiazole derivative (C₇H₇N₂OS) demonstrated fungicidal activity, attributed to the electron-rich heterocyclic ring enhancing target binding .
Synthetic Flexibility :
- Cyclopropanecarboxamides are synthesized via coupling reactions between cyclopropanecarboxylic acids and substituted anilines. For example, Compound 50 was synthesized using benzo[1,3]dioxol-5-yl-cyclopropanecarboxylic acid and a fluorophenyl thiazole precursor .
Structural-Activity Relationships (SAR): Positional isomerism (e.g., 3-amino vs. Heterocyclic replacements (e.g., thiazole) enhance fungicidal properties compared to purely aromatic systems .
Limitations and Discrepancies in Available Data
Biological Activity
N-(5-amino-2-methylphenyl)cyclopropanecarboxamide is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropanecarboxamide group linked to a 5-amino-2-methylphenyl moiety. Its molecular formula is with a molecular weight of 206.24 g/mol. The cyclopropane ring contributes to the compound's reactivity, making it an intriguing subject for medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The cyclopropane ring and the amino group are critical for binding affinity and specificity, which can lead to various biological effects.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may be pivotal in therapeutic applications.
- Receptor Binding : Preliminary studies suggest that it may interact with certain receptors, influencing their activity and downstream signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of key enzymes involved in metabolic pathways |
| Receptor Interaction | Possible modulation of receptor activity affecting physiological responses |
| Anticancer Potential | Investigated for antiproliferative effects in various cancer cell lines |
| Anti-inflammatory Effects | Potential to reduce inflammation through modulation of signaling pathways |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the cyclopropanecarboxamide structure can significantly affect biological activity. For instance, variations in the amino substituents or modifications to the cyclopropane ring can enhance or diminish potency against specific biological targets.
Table 2: SAR Insights
| Compound | Structural Modification | Biological Activity |
|---|---|---|
| This compound | Parent compound | Baseline activity |
| N-(4-Aminophenyl)cyclopropanecarboxamide | Change in amino group position | Anticancer properties |
| N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide | Methoxy substitution | Enhanced solubility and bioavailability |
Case Studies
Recent research has explored the biological implications of this compound in various contexts:
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits antiproliferative effects on colon cancer cell lines (HCT-116). It was found that certain analogs showed significant growth inhibition, suggesting a potential role in cancer therapy .
- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses. It was noted that it could influence the expression of pro-inflammatory cytokines, indicating a possible mechanism through which it exerts anti-inflammatory effects .
- Neuropharmacological Studies : Investigations into its effects on neuronal receptors have suggested potential applications in treating neurological disorders, highlighting its versatility as a therapeutic agent .
Q & A
Q. What are the key challenges in synthesizing N-(5-amino-2-methylphenyl)cyclopropanecarboxamide, and how can they be methodologically addressed?
Cyclopropane ring formation is prone to ring-opening due to strain, requiring controlled reaction conditions. Evidence from cyclopropane carboxamide syntheses suggests using slow addition of cyclopropanating agents (e.g., trimethylsulfoxonium iodide) at low temperatures (0–5°C) to minimize side reactions . Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) is critical to isolate the product from unreacted intermediates .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- 1H/13C NMR : Confirm regiochemistry of the amino and methyl groups on the phenyl ring (e.g., δ 6.5–7.0 ppm for aromatic protons, δ 1.2–1.5 ppm for cyclopropane CH2) .
- X-ray crystallography : Resolve conformational details, such as the dihedral angle between the cyclopropane and phenyl rings, which impacts molecular rigidity .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., exact mass 204.1008 for C12H14N2O) .
Q. How can researchers ensure the compound’s stability during storage and handling?
Store under inert gas (N2/Ar) at −20°C to prevent oxidation of the primary amine group. Monitor degradation via HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to detect hydrolyzed byproducts (e.g., cyclopropanecarboxylic acid) .
Advanced Research Questions
Q. What strategies are used to investigate structure-activity relationships (SAR) for this compound in biological targets?
- Analog synthesis : Modify the cyclopropane (e.g., fluorinated derivatives) or phenyl substituents (e.g., methoxy vs. methyl groups) to assess steric/electronic effects .
- In vitro assays : Test kinase inhibition (e.g., c-Met) using ATP-binding displacement assays with purified enzyme and fluorescent probes (IC50 determination) .
Q. How can computational methods predict the compound’s binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonding with kinase hinge regions) .
- MD simulations : Analyze conformational stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) to identify critical binding residues .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Dose-response validation : Replicate experiments with standardized protocols (e.g., fixed cell lines, passage numbers) to exclude variability .
- Metabolite profiling : Use LC-MS to confirm intact compound presence in cellular assays, ruling out off-target effects from degradation .
Q. What methods optimize regioselectivity during functionalization of the phenyl ring?
- Directing groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer electrophilic substitution to the para position .
- Transition-metal catalysis : Employ Pd-catalyzed C–H activation for selective halogenation (e.g., bromination at C4 using NBS/Pd(OAc)2) .
Q. How can metabolic pathways of this compound be traced in preclinical models?
- Radiolabeling : Synthesize 14C-labeled analogs (e.g., 14C-cyclopropane) to track distribution via autoradiography in rodent tissues .
- LC-MS/MS : Identify phase I/II metabolites (e.g., glucuronidated or hydroxylated derivatives) using collision-induced dissociation (CID) .
Methodological Tables
| Parameter | Example Data | Source |
|---|---|---|
| Melting Point | 145–148°C | |
| LogP (calculated) | 1.8 (XLogP3-AA) | |
| c-Met Kinase IC50 | 112 nM (derivative in ) | |
| Stability in PBS (pH 7.4) | >90% intact after 24h at 37°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
